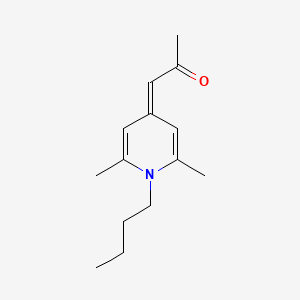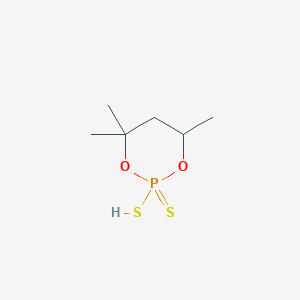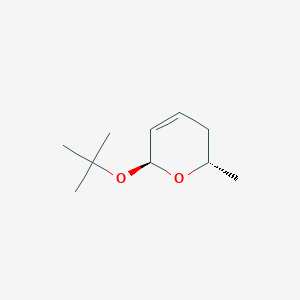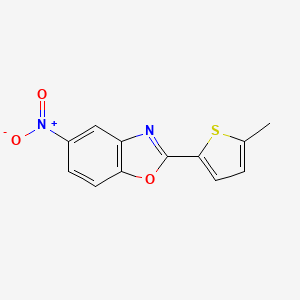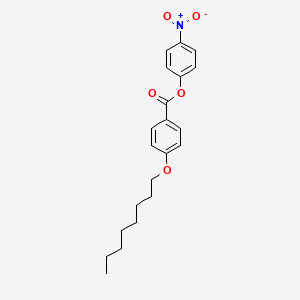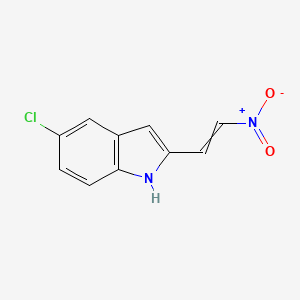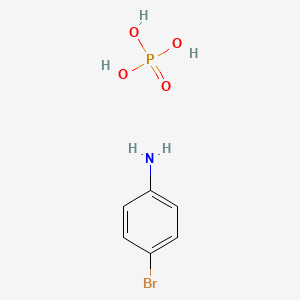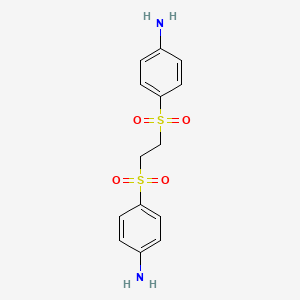
4,4'-(Ethane-1,2-diyldisulfonyl)dianiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Ethane-1,2-diyldisulfonyl)dianiline: is an organic compound with the molecular formula C14H16N2O2 It is characterized by the presence of two sulfonyl groups attached to an ethane backbone, with each sulfonyl group further bonded to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Ethane-1,2-diyldisulfonyl)dianiline typically involves the reaction of 4-nitroaniline with ethylene disulfonyl chloride under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino groups of 4-nitroaniline attack the sulfonyl chloride groups, leading to the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of 4,4’-(Ethane-1,2-diyldisulfonyl)dianiline involves large-scale reactors with precise temperature and pressure controls. The reactants are introduced in a stepwise manner to ensure complete conversion and high purity of the final product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the compound in its pure form.
化学反応の分析
Types of Reactions: 4,4’-(Ethane-1,2-diyldisulfonyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Chemistry: 4,4’-(Ethane-1,2-diyldisulfonyl)dianiline is used as a building block in the synthesis of advanced polymers and materials. Its unique structure allows for the formation of cross-linked networks, enhancing the mechanical and thermal properties of the resulting materials.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and pathways.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications. For instance, sulfonyl derivatives are investigated for their antimicrobial and anticancer properties.
Industry: In the industrial sector, 4,4’-(Ethane-1,2-diyldisulfonyl)dianiline is used in the production of high-performance coatings, adhesives, and sealants
作用機序
The mechanism of action of 4,4’-(Ethane-1,2-diyldisulfonyl)dianiline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong hydrogen bonds with amino acid residues in proteins, leading to changes in protein conformation and activity. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects.
類似化合物との比較
4,4’-Diaminodiphenylmethane: Similar structure but lacks the sulfonyl groups.
4,4’-Diaminodiphenyl sulfone: Contains sulfone groups but has a different backbone structure.
4,4’-Ethylenedianiline: Similar backbone but different functional groups.
Uniqueness: 4,4’-(Ethane-1,2-diyldisulfonyl)dianiline is unique due to the presence of both sulfonyl and aniline groups, which confer distinct chemical and physical properties. Its ability to form stable cross-linked networks and its interaction with biological molecules make it a versatile compound in various applications.
特性
CAS番号 |
52183-59-2 |
|---|---|
分子式 |
C14H16N2O4S2 |
分子量 |
340.4 g/mol |
IUPAC名 |
4-[2-(4-aminophenyl)sulfonylethylsulfonyl]aniline |
InChI |
InChI=1S/C14H16N2O4S2/c15-11-1-5-13(6-2-11)21(17,18)9-10-22(19,20)14-7-3-12(16)4-8-14/h1-8H,9-10,15-16H2 |
InChIキー |
IKPXLKVSMMAKSV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)S(=O)(=O)CCS(=O)(=O)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


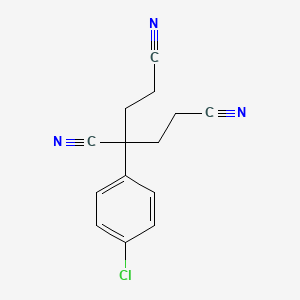
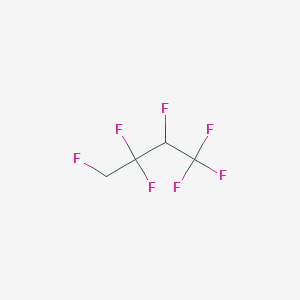
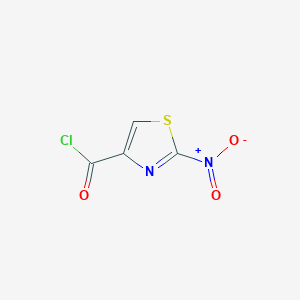
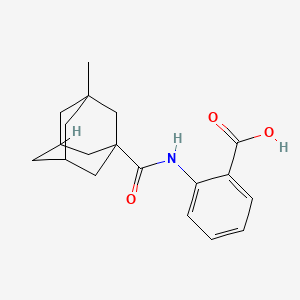
![2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one](/img/structure/B14650189.png)
